N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Description
The compound “N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted at the 2-position with a cyclobutanecarboxamide group and at the 5-position with a thioether-linked 4-chlorophenyl-2-oxoethyl moiety. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets .
Properties
IUPAC Name |
N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S2/c16-11-6-4-9(5-7-11)12(20)8-22-15-19-18-14(23-15)17-13(21)10-2-1-3-10/h4-7,10H,1-3,8H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCQOAUKSFWUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antitubercular activity, suggesting that they may target the mycobacterium tuberculosis cell lines.
Mode of Action
The exact mode of action of this compound is currently under investigation. Preliminary studies suggest that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group.
Biochemical Pathways
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis, which suggests that they may interfere with essential biochemical pathways in these bacteria.
Biological Activity
N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. Its unique structure combines a cyclobutanecarboxamide moiety with a thiadiazole ring and a chlorophenyl substituent, which contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1351643-29-2 |
| Molecular Formula | C₁₅H₁₄ClN₃O₂S₂ |
| Molecular Weight | 367.9 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit various enzymes and receptors by binding to their active or allosteric sites, thus modulating signal transduction pathways and affecting cellular responses.
Antimicrobial Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiadiazole derivatives possess potent antifungal activity against pathogens such as Phytophthora infestans, with effective concentrations (EC50) reported as low as 3.43 μg/ml . Additionally, they have demonstrated moderate antibacterial activity against various bacterial strains.
Anti-inflammatory and Analgesic Effects
This compound has been evaluated for its anti-inflammatory and analgesic properties. In vivo studies have shown that related thiadiazole compounds exhibit significant antalgic action in models such as the acetic acid writhing test, indicating their potential for pain relief without severe gastrointestinal side effects compared to traditional NSAIDs like indomethacin .
Case Studies
Case Study 1: Analgesic Activity Assessment
In a study assessing the analgesic effects of various thiadiazole derivatives, this compound was tested in the acetic acid writhing test. The results indicated a significant reduction in writhing responses compared to the control group, suggesting strong analgesic properties.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thiadiazole derivatives against Xanthomonas oryzae and Xanthomonas campestris, where the compound demonstrated moderate antibacterial activity. This highlights its potential application in agricultural settings as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications in the thiadiazole ring or substituents on the chlorophenyl group can significantly alter its potency and spectrum of activity. For example:
- Thiadiazole Ring Modifications : Alterations in substituents on the thiadiazole ring can enhance or reduce enzyme inhibition.
- Chlorophenyl Substituent : The presence of the chlorophenyl group is essential for maintaining antimicrobial activity; variations here can lead to loss of efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of 1,3,4-thiadiazole, including those with the 4-chlorophenyl moiety, exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Study: Synthesis and Testing
A study published in 2022 synthesized various 5-aryl-1,3,4-thiadiazole-based compounds and evaluated their anticancer activity. The results showed enhanced antitumor activity when the structure was modified to include a piperazine or piperidine ring, indicating that structural modifications can significantly influence biological activity .
Antiviral Properties
The compound has also been explored for its antiviral properties. A study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted derivatives demonstrated moderate antiviral activity against Tobacco Mosaic Virus (TMV). While these compounds were less effective than the control agent ningnanmycin, they showed promising results that warrant further investigation into their antiviral potential .
Agricultural Applications
The thiadiazole derivatives have been recognized for their fungicidal properties, making them candidates for agricultural applications. The incorporation of sulfur-containing heterocycles has been linked to enhanced fungicidal activity against various plant pathogens.
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Result Summary |
|---|---|---|
| Anticancer | MCF-7, HepG2 | Significant cytotoxicity observed |
| Antiviral | Tobacco Mosaic Virus | Moderate activity compared to control agents |
| Fungicidal | Various plant pathogens | Enhanced efficacy noted in preliminary studies |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as 4-chlorobenzoic acid. The introduction of various functional groups can lead to derivatives with improved pharmacological profiles.
Example Synthesis Pathway
- Starting Material : 4-chlorobenzoic acid.
- Intermediate Formation : Reaction with thioether reagents to introduce sulfur.
- Final Compound : Cyclization and carboxamide formation to yield the target compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Thiadiazole Derivatives :
The thiadiazole ring is a common scaffold in bioactive compounds. For example:
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Features a 4-chlorobenzylthio group and phenoxyacetamide side chain, yielding 82% with a melting point of 138–140°C .
- 2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d) : Includes a benzimidazole-thioacetamide group, showing a higher melting point (190–194°C) due to increased hydrogen bonding from the benzimidazole moiety .
The target compound’s cyclobutanecarboxamide group distinguishes it from analogues with linear or aromatic amides (e.g., benzamide in ). Cyclobutane’s strained ring may enhance target selectivity by restricting rotational freedom .
Physicochemical Properties
The absence of melting point data for the target compound precludes direct comparison, but its cyclobutanecarboxamide group likely increases rigidity and melting point relative to linear amides (e.g., 5h: 133–135°C) .
SAR (Structure-Activity Relationship) Insights
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound and 5j/4d enhances stability and target affinity by reducing electron density on the thiadiazole ring .
- Amide Variations : Cyclobutanecarboxamide’s rigidity may improve binding specificity compared to flexible acetamide derivatives (e.g., 5j) or planar benzamides () .
Q & A
Q. Key Conditions :
- Temperature : 0–5°C for acylation; reflux for cyclization.
- Solvents : Anhydrous DMF or DCM to avoid hydrolysis.
- Characterization : NMR (¹H/¹³C), IR, and HRMS for structural validation .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclobutane protons at δ 2.5–3.5 ppm) and carbon types (amide carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹ for amides) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 437.05) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from:
- Purity Issues : Validate compound purity (>95%) via HPLC and elemental analysis .
- Assay Variability : Standardize assays (e.g., MIC for antimicrobial activity) across labs .
- Structural Analogues : Compare with derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) to isolate substituent effects .
Advanced: What strategies optimize the compound’s bioactivity against specific targets?
Answer:
- Substituent Engineering : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance enzyme inhibition .
- Prodrug Design : Improve solubility via esterification of the carboxamide .
- Molecular Docking : Screen against targets (e.g., COX-2 or EGFR) to guide rational modifications .
Advanced: How to assess stability under varying storage and experimental conditions?
Answer:
- Accelerated Stability Testing :
- Solution Stability : Test in PBS (pH 7.4) and DMSO at 25°C; quantify by HPLC .
Advanced: What methodologies address poor aqueous solubility for in vivo studies?
Answer:
- Co-Solvents : Use PEG-400 or cyclodextrins .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm via dynamic light scattering) .
- Salt Formation : React with HCl or sodium bicarbonate to improve dissolution .
Advanced: How to perform structure-activity relationship (SAR) studies?
Answer:
Synthesize Analogues : Vary substituents (e.g., cyclobutane → cyclopentane; thiadiazole → oxadiazole) .
Biological Screening : Test against panels (e.g., NCI-60 for anticancer activity) .
QSAR Modeling : Use software like Schrödinger to correlate electronic parameters (e.g., logP, polar surface area) with activity .
Advanced: What in vitro/in vivo models are suitable for toxicity profiling?
Answer:
- In Vitro :
- In Vivo :
- Acute toxicity in rodents (OECD 423); monitor organ histopathology .
Advanced: How to investigate synergistic effects with other therapeutic agents?
Answer:
- Combination Index (CI) : Use Chou-Talalay method in cell lines (CI <1 indicates synergy) .
- Proteomics : Identify pathway overlaps via LC-MS/MS after co-treatment .
Advanced: What computational tools predict metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
